molecular formula C20H15NO4S2 B284914 N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide

N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2-thiophenesulfonamide

Cat. No.: B284914
M. Wt: 397.5 g/mol
InChI Key: WYTHXFLNFYIVKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide is a complex organic compound with a unique structure that combines a naphthobenzofuran core with a thiophenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the naphthobenzofuran core, followed by the introduction of the thiophenesulfonamide group. Key steps include:

    Formation of the Naphthobenzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophenesulfonamide Group: This step often involves sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.

Scientific Research Applications

N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Potassium peroxymonosulfate: A compound used in oxidation reactions.

Uniqueness

N-(7-oxo-7,8,9,10-tetrahydronaphtho1,2-bbenzofuran-5-yl)-2-thiophenesulfonamide is unique due to its combined naphthobenzofuran and thiophenesulfonamide structure, which imparts distinct chemical and biological properties not found in simpler compounds like dichloroaniline or caffeine.

Properties

Molecular Formula

C20H15NO4S2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C20H15NO4S2/c22-16-7-3-8-17-19(16)14-11-15(21-27(23,24)18-9-4-10-26-18)12-5-1-2-6-13(12)20(14)25-17/h1-2,4-6,9-11,21H,3,7-8H2

InChI Key

WYTHXFLNFYIVKD-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CS5

Origin of Product

United States

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